2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]-
Description
Chemical Identity and Nomenclature of 2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]-
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[(2-methylnaphthalen-1-yl)methoxy]pyridin-2-amine . This name reflects the following structural features:
- A pyridin-2-amine backbone, where the amino group (-NH₂) occupies position 2 of the pyridine ring.
- A methoxy group (-OCH₃) attached to position 3 of the pyridine ring.
- A 2-methylnaphthalen-1-yl substituent linked via the methoxy group. The naphthalene system is substituted with a methyl group at position 2.
The structural formula can be visualized as a pyridine ring with an amino group at position 2 and a methoxy-naphthalene moiety at position 3. The naphthalene component consists of two fused benzene rings, with a methyl group at the second position of the first ring.
Structural Representation
O
|
CH₃-C10H6-CH₂-O-Pyridine-NH₂
Pyridine = C₅H₅N; Naphthalene = C₁₀H₈
Alternative Designations and Registry Identifiers
This compound is recognized by multiple synonyms and registry numbers across chemical databases:
Table 1: Alternative Names and Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 642084-24-0 |
| IUPAC Name | 3-[(2-methylnaphthalen-1-yl)methoxy]pyridin-2-amine |
| DTXSID | DTXSID00437599 |
| InChI Key | ISCMASJONGEDRM-UHFFFAOYSA-N |
| SMILES | O(C1=CC=CN=C1N)CC2=C(C)C=CC3C=CC=CC2=3 |
The CAS Registry Number (642084-24-0) serves as a universal identifier in regulatory and commercial contexts. The DTXSID (DTXSID00437599) is specific to the Distributed Structure-Searchable Toxicity Database, facilitating toxicological assessments.
Molecular Formula and Weight Analysis
Molecular Formula
The compound’s molecular formula is C₁₇H₁₆N₂O , indicating 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
Molecular Weight
The molecular weight is 264.32 g/mol , calculated as follows:
- Carbon (C): 17 × 12.01 = 204.17 g/mol
- Hydrogen (H): 16 × 1.008 = 16.13 g/mol
- Nitrogen (N): 2 × 14.01 = 28.02 g/mol
- Oxygen (O): 1 × 16.00 = 16.00 g/mol
- Total : 204.17 + 16.13 + 28.02 + 16.00 = 264.32 g/mol
Exact Mass and Composition
The exact mass is 264.12638 atomic mass units (amu) , derived from isotopic abundances. Elemental composition by percentage is:
Table 2: Elemental Composition
| Element | Percentage Composition |
|---|---|
| Carbon | 77.25% |
| Hydrogen | 6.10% |
| Nitrogen | 10.60% |
| Oxygen | 6.05% |
This composition aligns with the compound’s aromatic and heteroatom-rich structure, which influences its solubility and reactivity.
Properties
CAS No. |
642084-24-0 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-[(2-methylnaphthalen-1-yl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C17H16N2O/c1-12-8-9-13-5-2-3-6-14(13)15(12)11-20-16-7-4-10-19-17(16)18/h2-10H,11H2,1H3,(H2,18,19) |
InChI Key |
ISCMASJONGEDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=C(N=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Substitution Reactions
A common method for synthesizing 2-Pyridinamine derivatives involves the substitution of halogenated pyridines with appropriate nucleophiles. For instance, the reaction of 3-halogenated pyridine with a naphthalenylmethoxy compound can yield the target compound.
- Reaction Scheme :
- Starting Material: 3-bromo-2-pyridine
- Reagent: 2-methyl-1-naphthalenylmethanol
- Conditions: Base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide)
This reaction typically requires reflux conditions and can be monitored using thin-layer chromatography (TLC) to assess completion.
Multi-step Synthesis
Another approach involves multi-step synthesis where intermediates are formed sequentially. For example:
Formation of Naphthalene Derivative :
- Starting from commercially available naphthalene, functionalization can be achieved through Friedel-Crafts alkylation.
-
- A pyridine ring can be constructed through cyclization reactions involving amino acids or other nitrogen-containing compounds.
-
- The final step involves coupling the naphthalene derivative with the pyridine derivative through nucleophilic substitution.
Detailed Research Findings
Recent studies have highlighted various methodologies for synthesizing pyridine derivatives with specific functional groups:
Selective Synthesis Techniques
Research published in ACS Omega describes a selective synthesis approach for diverse aminopyridine derivatives using a three-component reaction involving pyridine, an aldehyde, and an amine under reflux conditions with yields ranging from 74% to 93%.
Patented Methods
A patent outlines a method for preparing 2-aminopyridine derivatives under mild conditions by reacting trifluoropyridines with hydrazine followed by reduction using Raney nickel catalyst. This method emphasizes the importance of controlling reaction conditions to enhance yield and purity.
Comparative Analysis of Methods
The following table summarizes various preparation methods along with their advantages and disadvantages:
| Method | Advantages | Disadvantages |
|---|---|---|
| Substitution Reactions | Simple and direct | Limited to reactive substrates |
| Multi-step Synthesis | Versatile product range | More complex, requires purification |
| Selective Synthesis Techniques | High yields reported | Specific reagents required |
| Patented Methods | Mild conditions improve safety | May require specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the amino group on the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, appropriate solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can lead to the formation of reduced naphthalene derivatives.
Scientific Research Applications
2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table summarizes critical structural and functional distinctions between the target compound and its analogs:
Physicochemical and Functional Comparisons
Lipophilicity and Bioavailability: The 2-methylnaphthalene substituent in the target compound increases lipophilicity compared to the non-methylated analog 3-(1-naphthylmethoxy)pyridin-2-amine . This modification may improve blood-brain barrier penetration, making it suitable for neurological targets.
Synthetic Pathways :
- The target compound likely shares synthetic routes with other methoxy-substituted pyridinamines. and describe the use of boronic ester intermediates (e.g., compound 19 ) in Suzuki-Miyaura cross-coupling reactions to assemble similar structures .
- Iodinated intermediates (e.g., compounds 4, 6, 7, 8 ) are also critical for introducing aromatic substituents via halogen exchange .
Biological Activity Insights :
- While direct data for the target compound are unavailable, structural analogs highlight the importance of methoxy groups and aromatic substituents in bioactivity. For example:
- Antifungal activity in geranylphenols correlates with methoxy group count, where trimethoxy derivatives show inhibition comparable to Captan .
- Acetylation of hydroxyl groups in monomethoxy compounds dramatically alters activity, suggesting that the methoxy group in the target compound may modulate interactions with enzymes or receptors . The ethylamine chain in compound 9 () demonstrates how auxiliary groups can enhance nNOS inhibition, implying that the naphthalene methoxy group in the target compound could similarly stabilize binding pockets .
Biological Activity
2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- is a compound with potential pharmacological applications. Its structure suggests that it may interact with various biological targets, leading to a range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]- can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 290.35 g/mol
This compound features a pyridine ring and a naphthalene derivative, which are known to influence its biological activity.
Research indicates that compounds with similar structures often exhibit various pharmacological effects due to their ability to modulate enzyme activity or receptor interactions. Notably, the presence of the pyridine moiety may suggest potential anti-inflammatory and anti-cancer properties through inhibition of certain enzymes like COX-1 and COX-2, which are involved in inflammatory processes .
Antiparasitic Activity
A study identified inhibitors of the Plasmodium falciparum equilibrative nucleoside transporter type 1 (ENT1), which plays a crucial role in malaria pathogenesis. Compounds similar to 2-Pyridinamine were shown to inhibit this transporter effectively, suggesting potential use as anti-parasitic agents .
Anti-inflammatory Effects
The anti-inflammatory potential of pyridine derivatives has been documented extensively. For instance, compounds that share structural similarities with 2-Pyridinamine have demonstrated significant inhibition of prostaglandin E production, a key mediator in inflammation. The structure–activity relationship (SAR) studies indicate that modifications to the naphthalene group can enhance anti-inflammatory potency .
Anticancer Properties
Research into related compounds has revealed promising anticancer properties. For example, certain pyridine derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The naphthalene moiety may also contribute to these effects by enhancing cell membrane permeability, allowing for better drug delivery into tumor cells .
Case Study 1: Inhibition of Plasmodium falciparum ENT1
In a recent study, various pyridine-based compounds were screened for their ability to inhibit the ENT1 transporter in Plasmodium falciparum. The results indicated that modifications similar to those found in 2-Pyridinamine led to significant reductions in parasite viability in vitro. The most effective compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects .
Case Study 2: Anti-inflammatory Activity Assessment
A series of experiments assessed the anti-inflammatory activity of pyridine derivatives using COX enzyme inhibition assays. Compounds structurally related to 2-Pyridinamine were tested against COX-1 and COX-2 enzymes. Results showed that several derivatives exhibited selective inhibition of COX-2 with ED50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
